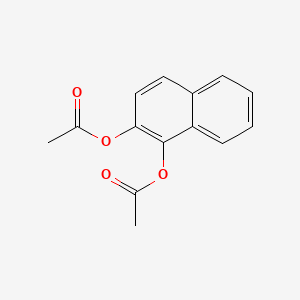

1,2-Diacetoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6336-79-4 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(1-acetyloxynaphthalen-2-yl) acetate |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3 |

InChI Key |

YLAVAANBVJPQIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C |

Origin of Product |

United States |

Fundamental Synthesis and Methodological Advancements Pertaining to 1,2 Diacetoxynaphthalene

Strategic Synthetic Approaches to 1,2-Diacetoxynaphthalene

Modern synthetic strategies for obtaining this compound derivatives often employ multi-component, one-pot procedures that combine several reaction steps into a single, continuous process. These methods are valued for their efficiency and reduction of waste from intermediate purification steps.

One-pot syntheses have emerged as a powerful tool for constructing complex naphthalene-based structures from simple precursors. acs.orgtechnion.ac.il These protocols are designed to generate a reactive intermediate, which is then consumed in a series of subsequent in-situ reactions to build the final product. acs.orgresearchgate.net

Following the initial IBX-mediated oxidation of 2-naphthol (B1666908) to 1,2-naphthoquinone (B1664529), a sequence of reactions can be executed in the same pot to yield substituted this compound derivatives. acs.orgresearchgate.net This cascade typically involves:

Michael Addition: A nucleophile, such as a thiol, is added to the reaction mixture. It undergoes a conjugate addition (Michael addition) to the electron-deficient 1,2-naphthoquinone. acs.orgacs.org

Reduction and Acetylation: The resulting intermediate is then subjected to reduction and acetylation. acs.org In a well-documented procedure for synthesizing 4-arylthio-1,2-diacetoxynaphthalenes, the addition of the thiol is followed by the introduction of acetic anhydride (B1165640) and pyridine (B92270), which facilitates the final acetylation step, leading to the stable diacetate product in good yields. acs.org

This seamless integration of oxidation, Michael addition, reduction, and acetylation into a one-pot operation highlights the efficiency and pot economy of modern organic synthesis. acs.org

The following table details the yields of various 4-arylthio-1,2-diacetoxynaphthalene derivatives synthesized using this one-pot protocol.

| Compound | Ar (Aryl Group) | Yield (%) |

| 3a | Phenyl | 85 |

| 3b | 4-Methylphenyl | 88 |

| 3c | 4-Methoxyphenyl | 84 |

| 3d | 4-Fluorophenyl | 82 |

| 3e | 4-Chlorophenyl | 86 |

| 3f | 4-Bromophenyl | 87 |

| 3g | 4-Nitrophenyl | 78 |

| 3h | 2-Chlorophenyl | 81 |

| 3i | 2-Nitrophenyl | 75 |

| 3j | 2,4-Dichlorophenyl | 83 |

| 3k | 2-Naphthyl | 80 |

| Data sourced from The Journal of Organic Chemistry. acs.org |

The versatile 1,2-naphthoquinone intermediate, generated in situ via IBX oxidation, can also be channeled into cyclocondensation reactions to produce complex heterocyclic structures. acs.orgresearchgate.net For instance, by adding o-phenylenediamines to the reaction mixture after the initial oxidation, a cyclocondensation reaction occurs, leading to the formation of 5-arylthio- or 5-aminobenzo[a]phenazines. acs.orgtechnion.ac.il This demonstrates the synthetic utility of the one-pot protocol, where a common intermediate can be diverted to synthesize different classes of compounds, including heterocycles, by simply changing the subsequent reagents. acs.org Other research has focused on the synthesis of dihydronaphthofurans, another important class of heterocycles derived from naphthols, through various annulation and cycloaddition strategies. nih.govrsc.org

While one-pot stoichiometric reactions are common, catalytic methods offer advantages in terms of reagent use and sustainability. A known method for preparing this compound involves the reductive acetylation of 1,2-naphthoquinone. rsc.org This transformation can be achieved through hydrogenation using a palladium on alumina (B75360) (Pd/Al2O3) catalyst. The reaction initially forms the diol, which is then derivatized in situ with acetic anhydride and pyridine to yield this compound with an isolated yield of 85%. rsc.org

Hypervalent iodine(V) reagents, such as o-iodoxybenzoic acid (IBX), are powerful oxidants widely used in organic synthesis. nih.govnsf.gov They are appreciated for being environmentally benign alternatives to many heavy-metal-based oxidants. nsf.govnsf.gov In the context of the multi-step syntheses of this compound derivatives, IBX is employed as a stoichiometric reagent to initiate the reaction cascade by oxidizing 2-naphthol to 1,2-naphthoquinone. acs.orgacs.org The oxidation is regiospecific, furnishing the ortho-quinone isomer. nih.gov

While used stoichiometrically in this specific sequence, research has also explored the catalytic use of hypervalent iodine compounds. nsf.govresearchgate.net These catalytic systems typically use a terminal oxidant, such as Oxone®, to regenerate the active iodine(V) species, allowing the iodine compound to be used in smaller, catalytic amounts. nsf.govresearchgate.net This catalytic approach represents a significant advancement in the sustainable application of hypervalent iodine chemistry. researchgate.net

Catalytic Methodologies in this compound Synthesis

Enzymatic Approaches for Regioselective Acetylation and Hydrolysis of Naphthalene (B1677914) Derivatives

Enzymatic catalysis has emerged as a powerful tool for the regioselective modification of polyfunctional molecules, including naphthalene derivatives. Lipases, in particular, have demonstrated significant utility in the acetylation of diols and the hydrolysis of their corresponding diacetates, offering a high degree of selectivity that is often challenging to achieve through conventional chemical methods.

Research into the enzymatic transformations of aryl-naphthalene diols and diacetates has revealed the profound influence of the enzyme source and the substrate's structural features on the regioselectivity of the reaction. For instance, Amano Lipase (B570770) (AK Lipase) from Pseudomonas fluorescens has been effectively employed in both the regioselective hydrolysis of aryl naphthalene 4',7-diacetates and the acetylation of the corresponding diols. researchgate.net The selectivity of these transformations was found to be excellent in all cases studied. researchgate.net However, the specific site of reaction (C-4' or C-7) was dependent on the nature of a fused heterocyclic ring system attached to the naphthalene core. researchgate.net

In one study, a reversal of regioselectivity was observed between hydrolysis and acetylation for a dihydrothiophene dioxide-fused naphthalene system. researchgate.net This highlights the subtle interplay between the enzyme's active site and the substrate's conformation. Molecular docking studies using a Pseudomonas cepacia lipase (PCL) crystal structure have been used to rationalize these observations, suggesting that the substrate can bind in different orientations within the enzyme's active site. researchgate.netresearchgate.net

The general procedures for these enzymatic reactions involve mild conditions. For enzymatic hydrolysis, the diacetate is typically dissolved in a mixture of acetone (B3395972) and a phosphate (B84403) buffer (pH 7), to which the lipase is added. rsc.org The reaction is stirred at room temperature until completion. rsc.org For enzymatic acetylation, the diol is dissolved in an organic solvent like tetrahydrofuran (B95107) (THF), and vinyl acetate (B1210297) is used as the acyl donor in the presence of the lipase. rsc.org

Table 1: Enzymatic Hydrolysis of Aryl Naphthalene Diacetates by Amano Lipase This table is interactive. Click on the headers to sort.

| Substrate | Product(s) | Selectivity | Reference |

|---|---|---|---|

| Aryl naphthalene 4',7-diacetates | Monoacetates | Excellent | researchgate.net |

| Dihydrothiophene dioxide fused diacetate | C-4' or C-7 monoacetate | Reversal of selectivity between hydrolysis and acetylation | researchgate.net |

| Isoindole fused diacetate | C-7 monoacetate | High | researchgate.net |

| Furan fused diacetate | C-4' monoacetate | High | researchgate.net |

Application of Organocatalysis in Precursor Synthesis and Subsequent Acetylation

Organocatalysis has become an indispensable strategy in modern organic synthesis, providing access to chiral molecules with high enantioselectivity. This approach is particularly relevant to the synthesis of this compound precursors, such as chiral 1,2-diols, and their subsequent stereoselective acetylation.

The desymmetrization of meso-1,2-diols through asymmetric acylation is a key transformation that can be efficiently catalyzed by chiral organocatalysts. Chiral 1,2-diamines derived from (S)-proline have proven to be effective catalysts for this purpose, affording monoacylated products in high yields and with excellent enantioselectivities (up to >98% ee). oup.com These reactions are typically carried out in solvents like dichloromethane (B109758) in the presence of molecular sieves. oup.com Similarly, phosphinite derivatives of aminoindanol (B8576300) have been developed as bifunctional organocatalysts for the enantioselective acylation of diols, achieving up to 95% ee. organic-chemistry.org The catalyst's phosphinite group acts as a Lewis base, activating the acylating agent. organic-chemistry.org

Isothioureas are another class of highly effective nucleophilic organocatalysts for the enantioselective acylation of meso-diols. rsc.org The mechanism involves the formation of a chiral N-acyl isothiouronium intermediate, which acts as an efficient acyl transfer agent. rsc.org Furthermore, organocatalytic one-pot sequences have been developed for the synthesis of complex molecules that can serve as precursors. For example, a quinine-based squaramide organocatalyst has been used in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones via an aza-Henry/hemiaminalization/oxidation sequence. nih.gov

These organocatalytic methods offer a direct and efficient route to chiral, non-racemic precursors that can be further elaborated to this compound and its derivatives. The ability to control stereochemistry at an early stage is a significant advantage in the synthesis of complex and biologically active molecules.

Table 2: Organocatalytic Asymmetric Acylation of meso-1,2-Diols This table is interactive. Click on the headers to sort.

| Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral 1,2-Diamine (from (S)-proline) | meso-1,2-diols | >98% | oup.com |

| Aminophosphinite Derivative | meso-1,2-diols | up to 95% | organic-chemistry.org |

| Isothiourea | meso-diols | High stereocontrol | rsc.org |

Precursor Chemistry and Derivatization Routes to this compound

Oxidation of Naphthols to 1,2-Naphthoquinones as Key Intermediates

The oxidation of naphthols to 1,2-naphthoquinones is a fundamental step in the synthesis of this compound, as the quinone is the direct precursor to the diol that is subsequently acetylated. Various methods have been developed for this transformation, employing a range of oxidizing agents and catalyst systems.

A classic and effective method for preparing 1,2-naphthoquinone involves the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride in an acidic aqueous solution. orgsyn.orgwikipedia.org This method is known to produce the quinone as a voluminous, microcrystalline yellow precipitate in high yield (93-94%). orgsyn.org It is noted that ferric chloride is superior to chromic acid as it does not readily attack the quinone product at low temperatures. orgsyn.org

More contemporary and environmentally benign methods have also been explored. Copper-catalyzed aerobic oxidation of 2-naphthol derivatives provides a direct route to ortho-naphthoquinones. rsc.org A CuCl₂–DMAP catalyst system has been shown to effectively promote this reaction. rsc.org Another approach involves the use of nicotinium dichromate in an acetic acid-water medium to oxidize 2-naphthol to 1,2-naphthoquinone. jocpr.com

The oxidation of 1-naphthols can lead to either 1,2- or 1,4-naphthoquinones depending on the oxidant. While dye-sensitized photo-oxidation exclusively yields the 1,4-isomer, oxidation with Fremy's salt can produce significant amounts of the desired 1,2-naphthoquinone. rsc.org Furthermore, o-iodoxybenzoic acid (IBX) has been utilized to mediate the oxidation of 2-naphthols to generate 1,2-naphthoquinones in situ for subsequent one-pot reactions. researchgate.netacs.org

Table 3: Methods for the Oxidation of Naphthols to 1,2-Naphthoquinones This table is interactive. Click on the headers to sort.

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-2-hydroxynaphthalene | Ferric chloride | 1,2-Naphthoquinone | 93-94% | orgsyn.org |

| 2-Naphthol derivatives | CuCl₂–DMAP / O₂ | ortho-Naphthoquinones | Good to excellent | rsc.org |

| 2-Naphthol | Nicotinium dichromate | 1,2-Naphthoquinone | - | jocpr.com |

| 2-Naphthols | o-Iodoxybenzoic acid (IBX) | 1,2-Naphthoquinones | - | researchgate.netacs.org |

| 1-Naphthols | Fremy's salt | 1,2-Naphthoquinone | Significant amounts | rsc.org |

Preparation of Substituted 1,2-Naphthoquinones for Downstream this compound Synthesis

The synthesis of substituted 1,2-naphthoquinones is crucial for accessing a diverse range of substituted this compound derivatives. These substituents can modulate the physical, chemical, and biological properties of the final compounds.

One-pot, multi-step reaction sequences have been developed for the efficient synthesis of substituted 1,2-naphthoquinones. For example, 4-arylthio-1,2-naphthoquinones can be prepared in a single pot via the IBX-mediated oxidation of 2-naphthols, followed by Michael addition of a thiol. researchgate.net This same one-pot strategy can be extended to produce 4-arylthio-1,2-diacetoxynaphthalenes by including a reduction and acetylation step. researchgate.netacs.org

The introduction of nitrogen-containing substituents has also been extensively studied. An efficient biocatalytic strategy using a laccase from Bacillus subtilis (CotA-laccase) has been developed for the synthesis of 4-arylamino-1,2-naphthoquinones. ipl.ptmdpi.com This method offers an environmentally friendly alternative to traditional chemical methods. Microwave-assisted synthesis has also been successfully applied to the preparation of 4-substituted-1,2-naphthoquinone derivatives. mdpi.com Furthermore, the synthesis of 4-amino-1,2-naphthoquinones has been a subject of interest, with various synthetic routes developed. acs.org The incorporation of amino, thiosemicarbazone, and semicarbazone moieties into the 1,2-naphthoquinone ring system has been shown to be synthetically accessible. nih.gov

These methods provide a versatile toolbox for the preparation of a wide array of substituted 1,2-naphthoquinones, which are key intermediates for the synthesis of functionally diverse this compound analogs.

Chemical Reactivity and Mechanistic Investigations of 1,2 Diacetoxynaphthalene and Analogues

Reaction Pathways and Transformation Chemistry of 1,2-Diacetoxynaphthalene

Hydrolytic Reactions of Diacetoxynaphthalenes: Mechanistic Insights and Regioselectivity

The hydrolysis of diacetoxynaphthalenes, which involves the cleavage of the ester groups to yield hydroxynaphthalenes, can be achieved through both chemical and enzymatic methods. The regioselectivity of this transformation, meaning the selective hydrolysis of one ester group over another, is a key aspect of its synthetic utility.

The mechanism of acid-catalyzed hydrolysis is generally classified based on the point of bond cleavage and the molecularity of the rate-determining step. ucoz.com The most common mechanism is AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the aforementioned nucleophilic addition-elimination pathway. ucoz.com A less common mechanism is AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which occurs with esters that can form stable carbocations. ucoz.com

Enzymes, particularly lipases, have demonstrated remarkable regioselectivity in the hydrolysis of diacetoxynaphthalenes. researchgate.netresearchgate.netrsc.org This selectivity allows for the controlled synthesis of specific monoacetate isomers, which can be challenging to achieve through conventional chemical methods. rsc.org

Lipases from different microbial sources exhibit distinct regioselectivities. For instance, Pseudomonas sp. lipase (B570770) has been used to catalyze the hydrolysis of various diacetoxynaphthalenes in organic solvents, yielding the corresponding monoacetates with varying degrees of regioselectivity. researchgate.netrsc.org The relative positions of the acetyl groups on the naphthalene (B1677914) ring significantly influence the outcome of the enzymatic hydrolysis. researchgate.net

A study on the hydrolysis of diacetoxynaphthalenes using four different immobilized lipases (CAL-A, CAL-B, RMIM, and PSC) revealed that the choice of enzyme is critical for achieving high conversion and regioselectivity. rsc.org For example, in the hydrolysis of 1,3-diacetoxynaphthalene, the lipase from Pseudomonas cepacia (PSC) provided the desired monoacetate with high regioselectivity. rsc.org However, over-hydrolysis to the corresponding dihydroxynaphthalene can be a competing reaction. rsc.org

The regioselectivity of enzymatic hydrolysis is also influenced by the reaction medium and other conditions. The use of organic solvents like tert-butyl methyl ether (TBME) is common in these transformations. researchgate.netrsc.org

Table 1: Enzyme-Catalyzed Hydrolysis of Diacetoxynaphthalenes

| Substrate | Enzyme | Major Product | Observations | Reference |

|---|---|---|---|---|

| 1,6-Diacetoxynaphthalene | CAL-A | 6-Acetoxy-1-hydroxynaphthalene | - | rsc.org |

| 1,7-Diacetoxynaphthalene | CAL-B | 7-Acetoxy-1-hydroxynaphthalene | High conversion and excellent regioselectivity achieved via acylation. | rsc.org |

| 1,3-Diacetoxynaphthalene | PSC | 1-Acetoxy-3-hydroxynaphthalene | High regioselectivity, though with some diol formation. | rsc.org |

| Various Diacetoxynaphthalenes | Pseudomonas sp. lipase | Corresponding monoacetates | Regioselectivity depends on the position of the acetyl groups. | researchgate.net |

Electrophilic Substitution Reactions on Diacetoxynaphthalene Frameworks

The naphthalene ring system is susceptible to electrophilic substitution reactions. The presence of acetoxy groups, which are electron-donating through resonance but electron-withdrawing through induction, influences the rate and regioselectivity of these reactions. While the acetoxy groups activate the ring towards electrophilic attack, they also direct incoming electrophiles to specific positions. evitachem.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. geeksforgeeks.orgsavemyexams.com The mechanism of these reactions typically involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), and subsequent deprotonation to restore aromaticity. savemyexams.comunacademy.com The directing effects of the existing substituents on the naphthalene ring play a crucial role in determining the position of the new substituent.

Nucleophilic Substitution Reactions on Diacetoxynaphthalene Frameworks

Nucleophilic substitution reactions on the diacetoxynaphthalene framework can occur at the aromatic ring or at the carbonyl carbon of the acetate (B1210297) groups. Nucleophilic aromatic substitution (SNAr) on the naphthalene ring itself is generally less common than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. geeksforgeeks.org A special type of nucleophilic aromatic substitution is the vicarious nucleophilic substitution (VNS), where a nucleophile replaces a hydrogen atom, often on nitroarenes. wikipedia.org

More commonly, nucleophilic attack occurs at the electrophilic carbonyl carbon of the acetate groups, leading to the cleavage of the acyl-oxygen bond, as seen in hydrolysis and aminolysis reactions. The reactivity of the substrate in nucleophilic substitution reactions depends on factors such as the nature of the nucleophile, the leaving group, and the solvent. geeksforgeeks.orguniversalclass.com

Oxidative and Reductive Transformations of the Naphthalene Core and Acetate Functionalities

The naphthalene core of diacetoxynaphthalenes can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of naphthoquinones. acs.orgresearchgate.net For instance, 1,2-naphthoquinones can be generated from 2-naphthols via oxidation mediated by reagents like o-iodoxybenzoic acid (IBX). acs.orgresearchgate.net These quinones can then be subjected to further reactions, including reduction back to dihydroxynaphthalenes, which can then be acetylated to form diacetoxynaphthalenes. acs.orgresearchgate.net

Reductive processes can also be applied to the naphthalene system. For example, the reduction of a nitro group on the naphthalene ring can be achieved using reagents like iron or tin in the presence of hydrochloric acid. mnstate.edu This converts a meta-directing nitro group into an ortho-, para-directing amino group, which can be useful for further functionalization. mnstate.edu The acetate functionalities themselves are generally stable to many common oxidizing and reducing agents but can be cleaved under specific conditions.

Fundamental Reaction Mechanisms Pertaining to this compound Chemistry

The chemical behavior of this compound is intrinsically linked to the aromatic character of its naphthalene core and the reactivity of its ester functional groups. The interplay between the fused ring system and the acetoxy substituents dictates the pathways through which this compound and its analogues undergo transformation.

The derivatization of naphthalene compounds can proceed through either stepwise or concerted mechanisms, and the preferred pathway is often influenced by the reactants, reaction conditions, and the substitution pattern of the naphthalene core. osti.govnih.gov In the context of cycloaddition reactions, such as the Diels-Alder reaction, theoretical studies on related systems have shown a competition between these two mechanistic routes. For instance, density functional theory (DFT) calculations on chalcogeno-Diels-Alder reactions have indicated that concerted pathways are generally energetically more favorable than stepwise diradical pathways. nih.gov

The formation of the naphthalene skeleton itself can involve complex, multi-step processes. osti.gov For example, the reaction of a phenyl radical with vinylacetylene is a key process in the formation of naphthalene under certain conditions, and its mechanism is highly dependent on temperature and pressure. osti.govacs.org Theoretical studies have elucidated the potential energy surfaces for such reactions, highlighting the critical role of reaction conditions in determining the dominant mechanistic pathway. osti.gov While not directly involving this compound, these fundamental studies on naphthalene formation and derivatization provide a framework for understanding the types of mechanisms that may be operative in its synthesis and subsequent reactions. For example, theoretical analyses of Diels-Alder reactions involving butadiene with silaethylene have identified both asymmetric concerted processes and stepwise pathways, with the energy difference between them being quite small, suggesting a subtle balance between the two mechanisms. nih.gov

Radical intermediates are also central to many naphthalene-related reactions, particularly in oxidation and combustion processes. acs.orgacs.org The oxidation of naphthalene initiated by hydroxyl radicals (OH•), for example, proceeds via the addition of the radical to the aromatic ring, forming a benzocyclohexadienyl-type radical. acs.orgresearchgate.net The subsequent transformations of this radical intermediate lead to the formation of various oxidation products, including naphthols. acs.orgresearchgate.net Theoretical studies have shown that the initial OH• addition is regioselective, with a preference for the α-position, leading predominantly to 1-naphthol (B170400) at lower temperatures. researchgate.netacs.org The formation of naphthalene itself in combustion environments is proposed to occur through various pathways involving radical species such as the recombination of cyclopentadienyl (B1206354) radicals or the reaction of benzyl (B1604629) and propargyl radicals. osti.govacs.org

In the context of precursors to this compound, such as 1,2-naphthoquinone (B1664529), radical or carbocationic intermediates can play a role in their synthesis. For instance, the oxidation of 2-naphthols to 1,2-naphthoquinones using reagents like o-iodoxybenzoic acid (IBX) is a key step. ebi.ac.ukresearchgate.net The mechanism of such oxidations can involve hypervalent iodine species and proceed through intermediates where the electron density at specific positions of the naphthalene ring is altered, directing the outcome of the reaction.

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound and its precursors. A key reaction is the hydrolysis of the acetoxy groups. Kinetic studies on the alkaline hydrolysis of acetoxynaphthalenes in a 50% (v/v) dioxane-water mixture have shown that the rate of hydrolysis is dependent on the position of the acetoxy group. research-nexus.netresearchgate.net For instance, the consecutive hydrolysis of the two acetoxy groups in 1,8-diacetoxynaphthalene can be monitored kinetically, as the diacetate hydrolyzes more rapidly than the monoacetate intermediate (1-acetoxy-8-hydroxynaphthalene). researchgate.net

Research on various acetoxy- and diacetoxynaphthalenes has allowed for the determination of thermodynamic activation parameters, which shed light on the transition state of the hydrolysis reaction. research-nexus.net A linear free energy relationship has been observed for substituted acetoxynaphthalenes, correlating the logarithm of the rate constant with the electronic effects of the substituents. research-nexus.netresearchgate.net This indicates that the principles of physical organic chemistry can be effectively applied to understand and predict the reactivity of these compounds.

The table below presents kinetic data for the alkaline hydrolysis of related acetoxynaphthalene compounds.

| Compound | Temperature (°C) | Rate Constant (k) | Solvent System |

|---|---|---|---|

| 1-Acetoxynaphthalene | Varies | Dependent on T | 50% Dioxane-Water |

| 1,4-Diacetoxybenzene | Varies | Dependent on T | 50% Dioxane-Water |

| 1,4-Diacetoxynaphthalene (B1605416) | Varies | Dependent on T | 50% Dioxane-Water |

| 1,5-Diacetoxynaphthalene (B1614894) | Varies | Dependent on T | 50% Dioxane-Water |

Note: Specific rate constants are temperature-dependent and can be found in the cited literature. research-nexus.netresearchgate.net The table illustrates the compounds studied under similar conditions.

Thermodynamic considerations also play a crucial role in substitution reactions on the naphthalene ring. For example, the sulfonation of naphthalene can yield either the kinetic product (naphthalene-1-sulfonic acid at lower temperatures) or the thermodynamic product (naphthalene-2-sulfonic acid at higher temperatures), highlighting the influence of reaction conditions on the product distribution. wikipedia.org

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational methods have become indispensable tools for investigating the reactivity of complex organic molecules like this compound at a molecular level. These approaches provide detailed information on reaction mechanisms, transition states, and the electronic properties that govern chemical behavior.

Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure of molecules. It has been widely applied to naphthalene derivatives to investigate reaction pathways and calculate activation energies. For example, DFT calculations have been instrumental in elucidating the mechanisms of naphthalene oxidation by hydroxyl radicals. researchgate.netacs.org These studies have mapped out the potential energy surfaces for the addition of the OH radical to different positions on the naphthalene ring and the subsequent reaction steps, confirming that the pathway leading to 1-naphthol has a lower activation energy than the pathway to 2-naphthol (B1666908). acs.org

DFT has also been used to compare the energetics of stepwise versus concerted reaction mechanisms. nih.gov In the context of Diels-Alder reactions, DFT calculations can determine the activation barriers for both pathways, providing insights into which mechanism is more likely to occur under specific conditions. nih.gov Furthermore, DFT is employed to understand the properties of naphthalene derivatives, such as the energies of their frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting their reactivity and electronic behavior. tandfonline.com

The table below summarizes the application of DFT to study various aspects of naphthalene chemistry relevant to understanding this compound.

| Area of Study | Key Findings from DFT | Relevance to this compound |

|---|---|---|

| Oxidation Mechanisms | Calculated activation energies and regioselectivity of OH radical addition. researchgate.netacs.org | Provides insight into potential degradation pathways. |

| Cycloaddition Reactions | Determined relative energies of concerted vs. stepwise pathways. nih.gov | Helps predict reactivity in pericyclic reactions. |

| Electronic Properties | Calculated HOMO/LUMO energies and reorganization energies. tandfonline.com | Informs on electronic behavior and potential applications in materials science. |

| Thermal Decomposition | Established kinetics and thermodynamics of initiation reactions for methylnaphthalene derivatives. acs.org | Offers a model for understanding the thermal stability of substituted naphthalenes. |

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and mechanistic pathways that are not accessible from static quantum chemical calculations. nih.govdovepress.com For systems involving naphthalene derivatives, MD simulations can be used to explore their conformational landscape and how they interact with other molecules, such as solvents or biological macromolecules. acs.orgrsc.org

A notable application of MD simulations is in studying enzymatic reactions. For instance, MD simulations have been used to investigate the regioselectivity of lipase-catalyzed hydrolysis of diacetoxynaphthalenes. rsc.org These simulations suggested a correlation between the observed regioselectivity of Candida antarctica lipase B (CAL-B) and the distance between the carbonyl group of the substrate and the catalytic serine residue in the enzyme's active site. rsc.org This provides a dynamic picture of the enzyme-substrate interactions that govern the reaction's outcome.

MD simulations have also been employed to study the thermal decomposition of methylnaphthalene derivatives using reactive force fields (ReaxFF). acs.org These simulations can model bond breaking and formation, allowing for the investigation of complex reaction networks and the initial steps of char formation at high temperatures. acs.org Such studies demonstrate how the number and position of substituents on the naphthalene ring influence the kinetics and mechanisms of decomposition, insights that are transferable to other substituted naphthalenes like this compound. The dynamic nature of proteins and their interactions with ligands, which can be elucidated by MD simulations, is a broad field with many applications in drug discovery. nih.govmdpi.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and chemical reactivity of molecules. nih.govepfl.ch These computational methods allow for the investigation of molecular properties that are often difficult or impossible to measure experimentally. For this compound and its analogues, these calculations provide insights into their stability, reactivity, and potential reaction mechanisms. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on closely related compounds such as naphthalene, its derivatives, and other molecules with similar functional groups. samipubco.com

The core of these computational approaches lies in solving the Schrödinger equation for a molecule, which yields its electronic wavefunction and energy. From the wavefunction, various electronic properties can be determined. DFT is a widely used method due to its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. epfl.ch

Theoretical Framework for Reactivity Prediction

Quantum mechanical calculations can elucidate a molecule's reactivity through several key descriptors derived from its electronic structure. These descriptors help in understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. samipubco.comresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. A higher HOMO energy indicates a greater propensity to act as a nucleophile.

The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy suggests a greater ability to act as an electrophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.comresearchgate.net

Conceptual DFT Reactivity Indices: Several global reactivity indices can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity: nih.govias.ac.in

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. ias.ac.in

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. A "harder" molecule has a larger HOMO-LUMO gap and is less reactive, while a "softer" molecule has a smaller gap and is more reactive. ias.ac.in

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. ias.ac.in

Application to Analogous Systems

While specific data for this compound is scarce, studies on analogous compounds illustrate the application of these computational methods. For instance, computational studies on naphthalene itself have determined its electronic properties. A study employing DFT with the aug-cc-pVQZ basis set calculated the HOMO-LUMO gap of naphthalene to be 4.75 eV, indicating its relative stability. samipubco.com

In another example, quantum mechanical calculations were performed on 1,2-indanedione, a compound structurally related to the precursor of this compound. These calculations, using the TURBOMOLE program package with the B3LYP hybrid exchange-correlation functional, were used to determine the optimized structure and to calculate atomic charges using Hartree-Fock theory. rsc.org This information helps in understanding charge delocalization and its influence on the chemical behavior of the carbonyl groups. rsc.org

The following tables illustrate the type of data that can be generated from quantum mechanical calculations for a molecule like this compound, based on findings for analogous compounds.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

This table presents hypothetical, yet representative, data for this compound, calculated using DFT. Such data is crucial for predicting its chemical behavior.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.50 | Indicates electron-donating ability |

| LUMO Energy | -1.25 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.25 | Predicts chemical stability and reactivity |

| Chemical Potential (μ) | -3.875 | Relates to the escaping tendency of electrons |

| Chemical Hardness (η) | 2.625 | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | 2.86 | Quantifies electrophilic character |

Table 2: Illustrative Calculated Atomic Charges (Mulliken Population Analysis)

This table shows representative calculated partial atomic charges for key atoms in this compound. The distribution of these charges is fundamental to understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

| Atom | Partial Charge (e) | Implication for Reactivity |

|---|---|---|

| C1 (Naphthalene ring, attached to O) | +0.15 | Slightly electrophilic character |

| C2 (Naphthalene ring, attached to O) | +0.16 | Slightly electrophilic character |

| O (Ester, attached to ring) | -0.45 | Nucleophilic character |

| C (Carbonyl) | +0.60 | Highly electrophilic site |

| O (Carbonyl) | -0.55 | Nucleophilic site |

| C (Methyl) | -0.20 | Slightly nucleophilic character |

These computational approaches provide a powerful framework for predicting the electronic structure and reactivity of this compound and its analogues. By calculating properties such as FMO energies, reactivity indices, and atomic charges, a detailed picture of their chemical behavior can be constructed, guiding further experimental investigations.

Degradation Pathways and Environmental Transformations Relevant to Naphthalene Acetates

Chemical Degradation Mechanisms of Acetylated Naphthalenes

The initial step in the abiotic degradation of acetylated naphthalenes is typically the chemical cleavage of the ester linkages. This process is highly dependent on the surrounding environmental conditions.

The hydrolysis of the acetate (B1210297) groups in 1,2-diacetoxynaphthalene is a key chemical degradation mechanism. This reaction involves the cleavage of the ester bond, releasing acetic acid and forming the corresponding diol, 1,2-dihydroxynaphthalene. The susceptibility of acetylated naphthalenes to hydrolysis is influenced by factors such as pH and temperature.

In aqueous environments, particularly under basic conditions, the hydrolysis of carboxylic esters like this compound predominantly follows the Base-catalysed Acyl-Oxygen cleavage (BAC2) mechanism. scielo.br This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This attack forms an unstable tetrahedral intermediate. scielo.brnih.gov Subsequently, this intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the departure of the naphthoxide leaving group, which is then protonated to yield the hydroxyl group. The stability of this tetrahedral intermediate, which is influenced by steric interactions between substituents on the naphthalene (B1677914) ring and by solvation effects in polar solvents, can affect the rate and regioselectivity of the hydrolysis. scielo.br For instance, the decomposition of normal tin(II) acetate is observed to be slow in water but rapid in boiling water or alkaline solutions. sci-hub.se

The general mechanism for the base-catalyzed hydrolysis of one acetate group from this compound can be represented as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of an acetate group.

Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.

Cleavage and Product Formation: The intermediate collapses, reforming the carbonyl double bond and cleaving the bond to the naphthalene ring oxygen. This releases 1-acetoxy-2-naphthoxide and acetic acid. The naphthoxide is subsequently protonated by water to form 1-acetoxy-2-hydroxynaphthalene. The second acetate group is then cleaved via the same mechanism to yield 1,2-dihydroxynaphthalene.

Due to the lack of other functional groups that typically hydrolyze under environmental conditions, this hydrolytic cleavage of the acetate esters is the primary abiotic degradation pathway for this compound. nih.gov

Enzymatic and Microbial Degradation of Acetylated Naphthalene Compounds

In addition to chemical processes, microorganisms play a crucial role in the breakdown of acetylated naphthalenes. They produce a variety of enzymes that can catalyze the degradation of these compounds, often as part of their metabolic activities to obtain carbon and energy.

The microbial degradation of naphthalene and its derivatives is a well-documented process critical for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). nih.govfrontiersin.org While direct studies on this compound are limited, the degradation pathway can be inferred from the extensive research on naphthalene and related compounds like carbaryl (B1668338) (a naphthalene-based pesticide). mdpi.com

The initial and rate-limiting step in the breakdown of acetylated naphthalenes by microorganisms is the enzymatic hydrolysis of the acetate ester bonds. mdpi.com This reaction is catalyzed by hydrolase enzymes, specifically esterases, which cleave the ester linkages to yield 1,2-dihydroxynaphthalene and acetic acid. This step is analogous to the initial hydrolysis of carbaryl, which produces 1-naphthol (B170400). mdpi.com

Once 1,2-dihydroxynaphthalene is formed, it enters the central naphthalene degradation pathway, which has been extensively studied in various bacteria, particularly from the genus Pseudomonas. mdpi.compjoes.comethz.ch The key steps are:

Dehydrogenation: The 1,2-dihydroxynaphthalene is converted to 1,2-dihydroxynaphthalene by a dehydrogenase enzyme. nih.govresearchgate.net

Ring Cleavage: The aromatic ring of 1,2-dihydroxynaphthalene is then cleaved by a dioxygenase enzyme, specifically 1,2-dihydroxynaphthalene dioxygenase. nih.govresearchgate.net This reaction opens the ring structure, making it more accessible to further enzymatic attack.

Further Metabolism: The ring-cleavage product is subsequently converted through a series of enzymatic reactions into intermediates of the central carbon pathway, such as pyruvate (B1213749) and acetyl-CoA, which can be used by the microorganism for energy and cell growth. mdpi.com The degradation pathway from salicylate, a key intermediate, can proceed via either catechol or gentisate. mdpi.com

A diverse range of microorganisms, including bacteria from the genera Pseudomonas, Mycobacterium, Rhodococcus, and Bacillus, have been identified as capable of degrading naphthalene and its derivatives. mdpi.compjoes.com The genes encoding the enzymes for these degradation pathways are often located on plasmids, which can be transferred between bacteria, facilitating the adaptation of microbial communities to PAH contamination. mdpi.comresearchgate.net

The enzymatic hydrolysis of acetylated naphthalenes has been investigated using isolated enzymes, particularly lipases, in both aqueous and organic media. These studies provide insight into the potential for using biocatalysts in targeted degradation or synthetic applications. Lipases are a class of hydrolases that have shown significant efficacy in cleaving the ester bonds of diacetoxynaphthalenes.

Research has demonstrated that lipases from various microbial sources can catalyze the regioselective hydrolysis of diacetoxynaphthalenes. For example, Amano Lipase (B570770) AK from Pseudomonas fluorescens and lipases from Pseudomonas sp. and Pseudomonas cepacia have been successfully used to selectively hydrolyze one of the two acetate groups from aryl-naphthalene diacetates in organic solvents, yielding the corresponding monoacetates in high yields. nih.govresearchgate.netresearchgate.netacs.org This regioselectivity is attributed to the specific binding of the substrate within the enzyme's active site, where the more sterically exposed acetate group is preferentially hydrolyzed. nih.gov

The efficiency and selectivity of this biocatalytic hydrolysis can be influenced by the choice of enzyme, the solvent system, and the structure of the substrate. While enzymes like Amano Lipase AK are effective, others such as Candida cylindracea lipase (CCL) and porcine pancreatic lipase (PPL) have shown little to no activity towards certain diacetoxynaphthalenes. researchgate.net The use of organic solvents can be advantageous in some cases, though enzymatic deacetylation can also occur in aqueous systems. nih.gov

The table below summarizes findings from a study on the enzymatic hydrolysis of aryl-naphthalene diacetates using Amano Lipase AK, demonstrating the regioselective formation of monoacetates.

| Substrate (Diacetate) | Reaction Time (h) | Product (Monoacetate) | Yield (%) |

|---|---|---|---|

| Aryl-naphthalene diacetate 1a | 12 | Monoacetate 12a | 85 |

| Aryl-naphthalene diacetate 1b | 18 | Monoacetate 12b | 80 |

| Aryl-naphthalene diacetate 1c | 15 | Monoacetate 12c | 82 |

These biocatalytic studies underscore the potential for using specific enzymes to control the degradation of acetylated naphthalenes, offering a green and selective alternative to chemical methods.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1,2-Diacetoxynaphthalene, and how can reaction progress be monitored?

This compound is typically synthesized via acetylation of its precursor, 1,2-dihydroxynaphthalene (1,2-naphthalenediol). A common method involves reacting the diol with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid) under controlled temperatures. For example, acetylation reactions in tetrahydrofuran (THF) at low temperatures (-78°C) have been reported for similar naphthalene derivatives . Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting material and formation of the acetylated product .

What analytical techniques are critical for characterizing this compound purity and structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the positions of acetyl groups on the naphthalene ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., molecular formula C₁₄H₁₂O₄, MW 244.24 g/mol) .

- Infrared Spectroscopy (IR) : To identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and aromatic C-H stretches.

- Melting Point Analysis : Compare observed values with literature data (e.g., 138°C for structurally similar compounds) .

What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .

- Waste Disposal : Treat as hazardous waste due to limited toxicological data .

Advanced Research Questions

How can researchers design toxicological studies for this compound given limited existing data?

- Inclusion Criteria : Follow frameworks from systematic reviews on naphthalene derivatives, such as prioritizing peer-reviewed studies on inhalation, oral, or dermal exposure routes .

- Risk of Bias Mitigation : Randomize dose administration, conceal study group allocation, and report all measured outcomes to align with NIH/ATSDR guidelines .

- Biomonitoring : Adapt methodologies from 1,2-dihydroxynaphthalene (1,2-DHN) studies, where urinary metabolites (e.g., 1,2-DHN) are quantified via LC-MS/MS to assess exposure .

How should contradictions in physicochemical or toxicological data for this compound be resolved?

- Data Validation : Cross-reference multiple databases (e.g., PubChem, EPA DSSTox, ECHA) to verify properties like solubility, log P, and vapor pressure .

- Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized temperature/pH) to resolve discrepancies in degradation rates or metabolite profiles .

- Meta-Analysis : Apply statistical tools to harmonize conflicting results, prioritizing studies with low risk of bias and robust methodologies .

What mechanistic insights can be drawn from comparative studies of this compound and its analogs (e.g., 1,4-diacetoxynaphthalene)?

- Reactivity Patterns : Compare acetylation effects on aromatic hydroxyl groups. For example, 1,2-substitution may enhance electrophilic aromatic substitution reactivity due to steric and electronic effects .

- Biological Activity : Test cytotoxicity in vitro (e.g., using HepG2 cells) to assess if positional isomerism affects metabolic activation or detoxification pathways .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and oxidative stability differences between isomers .

Methodological Considerations

How can environmental fate studies for this compound be optimized?

- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) to simulate sunlight-driven degradation in aquatic systems. Monitor byproducts via GC-MS .

- Partitioning Analysis : Measure octanol-water partition coefficients (log Kow) to predict bioaccumulation potential .

What strategies improve reproducibility in synthesizing this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.